Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate is a synthetic organic compound with a complex, bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate typically involves a multi-step process. Key steps include the formation of the spirocyclic core through a cyclization reaction, which is followed by esterification to introduce the tert-butyl group. Specific reagents and catalysts are used to control stereochemistry and reaction conditions such as temperature and solvent are meticulously optimized to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound may not be widely documented, industrial synthesis generally involves scaling up laboratory procedures with emphasis on cost-effectiveness, safety, and efficiency. Optimizations might include continuous flow reactions and the use of robust catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the furo[3,4-b]pyrrole ring may be susceptible to forming more oxidized derivatives.
Reduction: Reductive reactions can modify the piperidine moiety, leading to changes in biological activity or solubility.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, especially on the piperidine ring, modifying the compound’s properties.
Common Reagents and Conditions: Reagents like KMnO₄ for oxidation, NaBH₄ for reduction, and halogenating agents for substitution reactions are commonly used. Conditions such as reaction temperature, solvent choice, and reaction time are critical and optimized based on the desired product.
Major Products Formed: The major products will depend on the specific reactions undertaken but can range from more oxidized forms to reductively altered derivatives or substituted analogs with different functional groups attached.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate finds applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving molecular interactions due to its unique structure.
Medicine: Potential use in drug design and development, leveraging its ability to interact with biological targets.
Industry: As an intermediate in the synthesis of materials or specialty chemicals.
Wirkmechanismus
Compared to similar spirocyclic compounds, Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate stands out due to its particular ester functional group and the stereochemistry of its spiro junction. Similar compounds might include other spirocyclic esters or derivatives with different substituents but share the core spirocyclic architecture.
Vergleich Mit ähnlichen Verbindungen
Spiro[1,2,3a,4,6,6a-hexahydrobenzofuro[3,4-b]pyrrole]
Spiro[cyclopropane-1,4'-piperidine]
Tert-butyl spiro[cyclohexane-1,4'-piperidine]-1'-carboxylate
Each of these similar compounds may have unique properties that differentiate them from Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate, making them suitable for different applications in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(18)17-6-4-15(5-7-17)10-16-12-9-19-8-11(12)15/h11-12,16H,4-10H2,1-3H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEYYWBJPDDSLH-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3C2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN[C@H]3[C@@H]2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.